molecular formula C10H10ClN3O2 B8762149 (3-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)oxetan-3-YL)methanol

(3-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)oxetan-3-YL)methanol

Cat. No. B8762149
M. Wt: 239.66 g/mol
InChI Key: GHFBSDIXKDVZTJ-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

nButyllithium (12.2 mL, 30.6 mmol, 2.5 M in hexanes) was added to toluene-4-sulfonic acid 2-(4-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-2-hydroxymethyl-propyl ester (Preparation 210, 5.73 g, 13.9 mmol) in THF (100 mL) at 0° C. and stirred for 5 min. The reaction mixture was then warmed to room temperature and stirred for 16 hours, at which point it was quenched with saturated aqueous ammonium chloride. The resulting mixture was extracted with ethyl acetate (100 mL×3) and the combined organic phases were dried (MgSO4) and concentrated in vacuo. The crude product was triturated with dichloromethane and filtered to afford the title compound in 36% yield, 1.2 g.
Name
toluene-4-sulfonic acid 2-(4-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-2-hydroxymethyl-propyl ester
Quantity
5.73 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:10]=[CH:9][N:8]([C:11]([CH2:26][OH:27])([CH2:24]O)[CH2:12][O:13]S(C3C=CC(C)=CC=3)(=O)=O)[C:4]=2[N:5]=[CH:6][N:7]=1>C1COCC1>[Cl:1][C:2]1[C:3]2[CH:10]=[CH:9][N:8]([C:11]3([CH2:12][OH:13])[CH2:24][O:27][CH2:26]3)[C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
toluene-4-sulfonic acid 2-(4-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-2-hydroxymethyl-propyl ester
Quantity
5.73 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)N(C=C2)C(COS(=O)(=O)C2=CC=C(C=C2)C)(CO)CO
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 16 hours, at which point it
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (100 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)N(C=C2)C2(COC2)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.